molecular formula C32H50O5 B1226940 Alisol B 23-monoacetate CAS No. 26575-95-1

Alisol B 23-monoacetate

Cat. No.: B1226940
CAS No.: 26575-95-1
M. Wt: 514.7 g/mol
InChI Key: NLOAQXKIIGTTRE-CXWFPJGHSA-N
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Properties

CAS No.

26575-95-1

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate

InChI

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18?,22-,23?,24?,26?,27?,30-,31-,32-/m0/s1

InChI Key

NLOAQXKIIGTTRE-CXWFPJGHSA-N

Isomeric SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Pictograms

Irritant

Synonyms

23-acetylalisol B
alisol B 23-acetate

Origin of Product

United States

Preparation Methods

Solvent Selection and Optimization

The initial extraction of Alisol B 23-acetate from Alisma orientale tubers relies on polar solvents to solubilize triterpenoids. Methanol (75–95%) or ethanol (75–95%) solutions are preferred due to their ability to penetrate plant matrices while minimizing co-extraction of non-target compounds. For instance, a 75% methanol solution at 70°C extracted 150 kg of dried tuber with a solvent-to-solid ratio of 7:1 (v/w), yielding a concentrated extract after three cycles of 1.5-hour reflux. Ethanol, though less efficient than methanol, is often substituted for industrial scalability and safety.

Table 1: Solvent Efficiency in Alisol B 23-Acetate Extraction

SolventConcentration (%)Temperature (°C)Extraction CyclesYield (g/kg)
Methanol757032.57
Ethanol958042.34

Data adapted from patent examples.

Hydrolysis and Liquid-Liquid Partitioning

Post-extraction, the concentrated crude extract undergoes hydrolysis to break glycosidic bonds, releasing aglycones like Alisol B 23-acetate. The extract is diluted to a relative density of 0.85–0.90 g/mL (60°C) and partitioned with ethyl acetate. This step exploits the compound’s higher solubility in ethyl acetate (logP ≈ 4.2) compared to aqueous phases, achieving a 4.3-fold enrichment after four extractions.

Purification Strategies

Silica Gel Chromatography

The ethyl acetate phase is concentrated and subjected to silica gel column chromatography using a gradient of petroleum ether and acetone (8:1 to 5:1 v/v). This step removes pigments and lipids, increasing Alisol B 23-acetate purity from ~40% to 85%. The process leverages the compound’s moderate polarity, eluting it between 15–20 column volumes.

Recrystallization and Purity Enhancement

Final purification involves recrystallization from ethyl acetate. For example, dissolving 386 g of semi-pure solid in 3,088 mL of ethyl acetate at 60°C, followed by cooling to 4°C for 12 hours, yields 86 g of colorless crystals with 99.3% purity. A second recrystallization further refines this to 99.4%, as confirmed by HPLC.

Table 2: Crystallization Parameters and Outcomes

Initial Mass (g)Ethyl Acetate (mL)Cooling Time (h)Final Purity (%)
3863,0881299.30
754501299.41

Industrial-Scale Production Workflow

Process Intensification

A patented method reduces production time from 14 to 4–9 days by integrating continuous extraction and inline crystallization. Key parameters include:

  • Extraction : 95% ethanol at 80°C for 2 hours (4 cycles)

  • Partitioning : Ethyl acetate-to-extract ratio of 1:1 (v/v), 5 extractions

  • Crystallization : Solvent-to-solid ratio of 6:1 (v/w), 12-hour cooling

Yield and Cost Analysis

Scaling from 150 kg to 500 kg of raw material increases yield linearly (2.57 g/kg to 2.52 g/kg), demonstrating process robustness. Ethanol recovery systems reduce solvent costs by 40%, making the method economically viable for pharmaceutical applications.

Quality Control and Analytical Validation

HPLC-DAD Quantification

Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and UV detection at 210 nm is standard for purity assessment. Mobile phases of acetonitrile-water (75:25 v/v) achieve baseline separation of Alisol B 23-acetate (retention time: 12.3 min) from analogues like Alisol A.

Spectroscopic Confirmation

  • MS (ESI+) : m/z 529.3 [M+H]+ (calculated for C32H50O5: 528.36)

  • ¹H NMR (CDCl3) : δ 4.51 (dd, J = 11.5, 4.5 Hz, H-23), 2.06 (s, OAc)

Chemical Reactions Analysis

Types of Reactions: Alisol B 23-acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of alisol B 23-acetate is alisol B .

Scientific Research Applications

Antitumor Activity

AB23A has demonstrated significant antitumor effects across various cancer types, particularly in colorectal and liver cancers.

  • Colorectal Cancer : A study showed that AB23A mitigates colitis-associated colorectal cancer in murine models by modulating gut microbiota and enhancing intestinal barrier function. The treatment led to a reduction in tumor burden and inflammatory cytokines, indicating its potential as a therapeutic agent against colorectal cancer .
  • Liver Cancer : Research indicated that AB23A enhances the antitumor effect of bufalin, a known liver cancer inhibitor. The combination treatment increased apoptosis in liver cancer cells and induced autophagy, suggesting a synergistic effect that could improve therapeutic outcomes in liver cancer patients .
Cancer Type Mechanism of Action Key Findings
Colorectal CancerModulates gut microbiota; anti-inflammatory effectsReduced tumor load and improved intestinal health in mouse models
Liver CancerEnhances bufalin's effects; induces apoptosisIncreased cell death and autophagy in liver cancer cells

Metabolic Disorders

AB23A has shown promise in managing metabolic disorders such as non-alcoholic steatohepatitis (NASH) and chronic kidney disease (CKD).

  • Non-Alcoholic Steatohepatitis : In murine studies, AB23A demonstrated protective effects against NASH by reducing hepatic triglyceride accumulation and inflammatory cell infiltration. The mechanism involved activation of the farnesoid X receptor (FXR), which regulates lipid metabolism .
  • Chronic Kidney Disease : AB23A was found to improve gut microbiome composition and regulate blood pressure, suggesting its potential as a therapeutic agent for CKD management .
Metabolic Disorder Mechanism of Action Key Findings
Non-Alcoholic SteatohepatitisReduces hepatic lipogenesis; FXR activationDecreased liver inflammation and fibrosis in mouse models
Chronic Kidney DiseaseModulates gut microbiota; regulates blood pressureImproved renal function indicators in experimental models

Anti-inflammatory Properties

AB23A exhibits significant anti-inflammatory effects, making it beneficial for conditions like asthma and colitis.

  • Asthma : In a study involving ovalbumin-induced allergic asthma models, AB23A administration reduced pulmonary resistance and immune responses, indicating its potential for asthma treatment .
  • Colitis : The compound's ability to modulate inflammatory pathways has been linked to improved outcomes in colitis models, further supporting its application in gastrointestinal diseases .
Condition Mechanism of Action Key Findings
AsthmaReduces immune response; anti-inflammatory effectsLowered pulmonary resistance and inflammation markers
ColitisModulates inflammatory pathwaysImproved clinical signs and reduced inflammation in animal models

Comparison with Similar Compounds

Alisol B 23-acetate is compared with other similar compounds, such as alisol B, alisol C 23-acetate, alismol, and alismoxide .

    Alisol B: Similar in structure but lacks the acetyl group at the 23rd position.

    Alisol C 23-acetate: Another triterpenoid with similar pharmacological activities but different structural features.

    Alismol and Alismoxide: Sesquiterpenes with distinct chemical structures and biological activities.

Alisol B 23-acetate is unique due to its specific acetylation at the 23rd position, which contributes to its distinct pharmacological properties.

Q & A

Basic Research Questions

Q. How is Alisol B 23-acetate isolated and quantified from Alisma orientale?

  • Methodology : Alisol B 23-acetate is isolated using sequential chromatography techniques, including silica gel column chromatography, reversed-phase C18, Sephadex LH-20, and semi-preparative HPLC. Structural confirmation is achieved via nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet (UV) spectral analysis . Quantification in plant tissues (e.g., rhizomes, inflorescences) employs UPLC-QQQ-MS, with detection limits standardized to ≥0.5 mg/g for pharmacopeial compliance .

Q. What in vitro assays confirm FXR activation by Alisol B 23-acetate?

  • Experimental Design : HepG2 cells transfected with FXR-responsive luciferase reporter constructs are treated with Alisol B 23-acetate (doses: 10–100 µM). Luciferase activity is measured to assess FXR activation. Parallel dose-response studies (e.g., 25–100 mg/kg in mice) validate hepatoprotective effects against CCl₄- or ANIT-induced toxicity via qPCR and western blotting of FXR target genes (Bsep, Mrp2) .

Q. What in vivo models evaluate the hepatoprotective effects of Alisol B 23-acetate?

  • Models :

  • CCl₄-induced hepatotoxicity : Mice are administered Alisol B 23-acetate (25–100 mg/kg, oral) for 7 days, followed by CCl₄ challenge. Liver regeneration is assessed via BrdU immunohistochemistry and TUNEL assays for apoptosis .
  • ANIT-induced cholestasis : Bile acid homeostasis is monitored through hepatic transporters (Ntcp, Cyp7a1) and efflux pumps (Bsep) using real-time PCR .

Q. What are the pharmacokinetic challenges associated with Alisol B 23-acetate?

  • Stability Considerations : Alisol B 23-acetate is stable in DMSO (50 mg/ml stock) but undergoes structural isomerization in protic solvents (e.g., methanol), transforming into alisol A 24-acetate or deacetylated derivatives. Stability assays via HPLC are recommended for long-term storage studies .

Advanced Research Questions

Q. How does structural isomerization impact Alisol B 23-acetate’s stability and bioactivity?

  • Key Findings : In protic solvents, Alisol B 23-acetate isomerizes to alisol A 24-acetate, while prolonged storage in methanol leads to deacetylation to alisol A. X-ray crystallography and NMR confirm structural changes, which alter FXR binding affinity and reduce hepatoprotective efficacy. Researchers must optimize solvent systems (e.g., aprotic solvents) and validate compound integrity pre-experiment .

Q. What mechanisms underlie Alisol B 23-acetate’s role in multidrug resistance (MDR) reversal?

  • Mechanistic Insights : Alisol B 23-acetate acts as a partial non-competitive P-glycoprotein (P-gp) inhibitor, suppressing ATPase activity (IC₅₀: ~10 µM) and enhancing chemotherapeutic retention (e.g., doxorubicin) in MDR cancer cells. Synergistic studies combine Alisol B 23-acetate (5–20 µM) with chemotherapeutics, using flow cytometry to quantify intracellular drug accumulation .

Q. How does Alisol B 23-acetate modulate steroid receptors (AR/PR/GR) in cancer models?

  • Experimental Approach : Transient transfection reporter assays in androgen-responsive cells (e.g., LNCaP) show dose-dependent AR transactivation (10–50 µM). Molecular docking reveals interactions with the AR ligand-binding domain (LBD), while PR/GR pathways are repressed via co-activator displacement. Cross-talk with FXR/STAT3 signaling further reduces apoptosis in breast cancer (MDA-MB-231) .

Q. What synergistic effects are observed when combining Alisol B 23-acetate with chemotherapeutics?

  • Synergy Studies : Co-treatment with doxorubicin (1 µM) and Alisol B 23-acetate (10 µM) in MDR ovarian cancer cells (SKOV3/DDP) reduces IC₅₀ by 3-fold. Mechanistic assays include P-gp ATPase activity kits and membrane fluidity measurements (fluorescence polarization) .

Contradictions and Recommendations

  • Stability vs. Bioactivity : While highlights solvent-dependent instability, confirms bioactivity in DMSO-based formulations. Researchers should prioritize fresh preparations and avoid aqueous buffers for in vitro work.
  • Tissue-Specific Efficacy : Inflorescence tissues of A. orientale yield higher Alisol B 23-acetate (0.35 mg/g) than rhizomes, suggesting tissue-specific extraction protocols for optimal yield .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alisol B 23-monoacetate
Reactant of Route 2
Alisol B 23-monoacetate

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